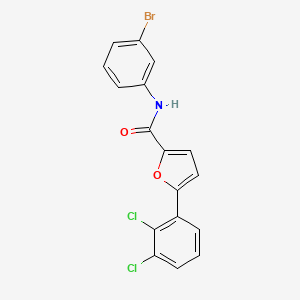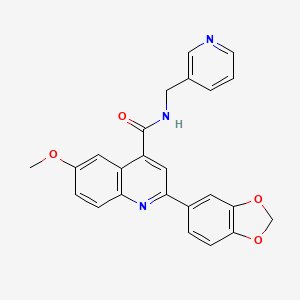![molecular formula C17H31NO B6049990 {1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-piperidinyl}methanol](/img/structure/B6049990.png)
{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-piperidinyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-piperidinyl}methanol is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TCMC or Trimebutine and is a derivative of the opioid analgesic drug, meperidine. Trimebutine has been found to exhibit a range of pharmacological properties, including antispasmodic, analgesic, and anti-inflammatory effects.
作用机制
Trimebutine exerts its pharmacological effects by acting on various receptors in the gastrointestinal tract. It has been found to have a high affinity for the mu-opioid receptor, which is involved in pain modulation. Trimebutine also acts on the alpha-2 adrenergic receptor, which is involved in the regulation of smooth muscle tone. Additionally, Trimebutine has been shown to have a modulatory effect on the release of neurotransmitters such as acetylcholine and serotonin, which are involved in the regulation of gastrointestinal motility.
Biochemical and Physiological Effects:
Trimebutine has been found to have a range of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of contractions in the gastrointestinal tract, leading to a reduction in spasm and pain. Trimebutine also increases the tone of the lower esophageal sphincter, which can help to reduce the symptoms of gastroesophageal reflux disease. Additionally, Trimebutine has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the gastrointestinal tract.
实验室实验的优点和局限性
Trimebutine has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied for its pharmacological effects. Trimebutine is also readily available and can be easily synthesized in large quantities. However, there are also some limitations to the use of Trimebutine in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body. Additionally, Trimebutine has been found to have some potential side effects, such as dizziness and nausea, which can limit its use in certain experiments.
未来方向
There are several future directions for research on Trimebutine. One area of interest is the development of new formulations of Trimebutine that can improve its pharmacokinetic properties. For example, the development of sustained-release formulations of Trimebutine could help to maintain consistent levels of the compound in the body over a longer period of time. Another area of interest is the investigation of the potential therapeutic applications of Trimebutine in other conditions, such as neuropathic pain and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of Trimebutine and its potential interactions with other drugs and compounds.
合成方法
The synthesis of Trimebutine involves the reaction of meperidine with cyclohexenone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperidine and formaldehyde to yield Trimebutine. This synthesis method has been widely used in the pharmaceutical industry to produce Trimebutine in large quantities.
科学研究应用
Trimebutine has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various gastrointestinal disorders such as irritable bowel syndrome, functional dyspepsia, and colonic spasm. Trimebutine has also been shown to have analgesic and anti-inflammatory effects and has been used for the treatment of pain associated with various conditions such as migraine, menstrual cramps, and postoperative pain.
属性
IUPAC Name |
[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO/c1-14-7-6-10-17(2,3)16(14)9-12-18-11-5-4-8-15(18)13-19/h15,19H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXHSEOURANZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(dimethylamino)sulfonyl]-N-[4-(1H-imidazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6049922.png)
![5-(3-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6049936.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B6049944.png)
![N-(4-butoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6049947.png)

![4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5-dimethylisoxazole](/img/structure/B6049952.png)

![2-(4-methoxy-2,3-dimethylphenyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6049963.png)
![5-(2-furyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6049978.png)
![5-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B6049983.png)
![3-({3-[(phenylsulfonyl)amino]-2-quinoxalinyl}amino)benzenesulfonamide](/img/structure/B6049998.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(3-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6050005.png)
![2-[3-(4-morpholinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B6050008.png)
![[1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-piperidinyl]methanol](/img/structure/B6050022.png)